![molecular formula C17H22ClN5O5 B289878 diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)
diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is an analog of the antiviral drug acyclovir, which is used to treat herpes virus infections. The synthesis method of this compound involves a series of chemical reactions that result in the formation of a complex molecule with unique properties.
作用機序
The mechanism of action of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is not fully understood. However, it is believed to work by inhibiting the replication of viral DNA. This compound is thought to be a competitive inhibitor of the viral DNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate has been shown to have low toxicity in vitro and in vivo. It has been found to have minimal effects on cell viability and proliferation. In addition, this compound has been shown to have low cytotoxicity in human cell lines.
実験室実験の利点と制限
The advantages of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate for lab experiments include its potential as an antiviral agent and its low toxicity. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate. These include:
1. Further studies on the mechanism of action of this compound to fully understand its antiviral activity.
2. Testing the efficacy of this compound in animal models of herpes virus infections.
3. Developing new analogs of this compound to improve its antiviral activity and reduce its toxicity.
4. Investigating the potential of this compound as a treatment for other viral infections.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosing and administration regimen.
In conclusion, diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is a complex chemical compound that has potential applications as an antiviral agent. Its synthesis method involves several steps, and its mechanism of action is not fully understood. However, it has been shown to have low toxicity and minimal effects on cell viability and proliferation. Further research is needed to fully understand the potential of this compound as an antiviral agent and to develop new analogs with improved activity and reduced toxicity.
合成法
The synthesis of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate involves several steps. The starting material for this synthesis is 6-chloro-9H-purine, which is reacted with butyl bromide to form 4-(6-chloro-9H-purin-9-yl)butyl bromide. This intermediate compound is then reacted with diethyl malonate in the presence of a base to form diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-malonate. Finally, this compound is treated with formic acid to form diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate.
科学的研究の応用
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate has been studied for its potential applications as an antiviral agent. It has been shown to have activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in vitro. In addition, this compound has been shown to have activity against varicella-zoster virus (VZV), which causes chickenpox and shingles.
特性
分子式 |
C17H22ClN5O5 |
|---|---|
分子量 |
411.8 g/mol |
IUPAC名 |
diethyl 2-[4-(6-chloropurin-9-yl)butyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C17H22ClN5O5/c1-3-27-15(25)17(22-11-24,16(26)28-4-2)7-5-6-8-23-10-21-12-13(18)19-9-20-14(12)23/h9-11H,3-8H2,1-2H3,(H,22,24) |
InChIキー |
ALPUJGOXQSDFRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCN1C=NC2=C1N=CN=C2Cl)(C(=O)OCC)NC=O |
正規SMILES |
CCOC(=O)C(CCCCN1C=NC2=C1N=CN=C2Cl)(C(=O)OCC)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




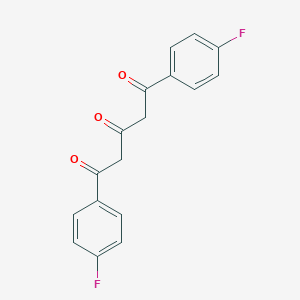
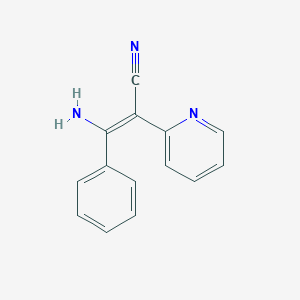
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
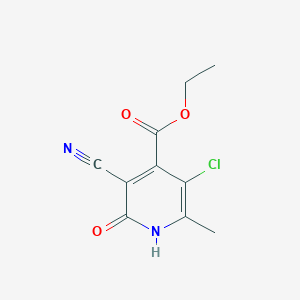
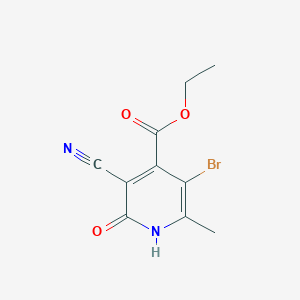
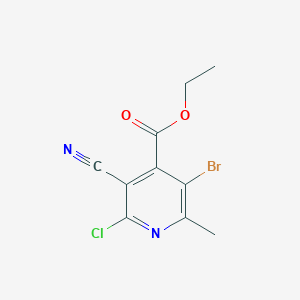
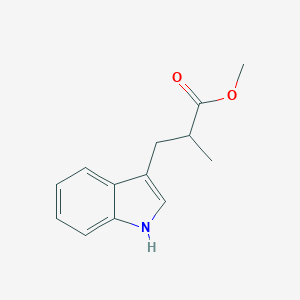
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
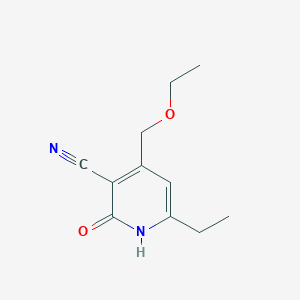
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
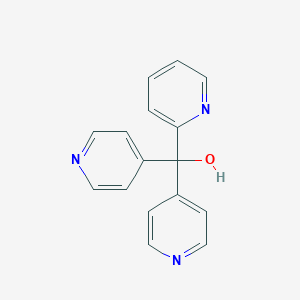

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)